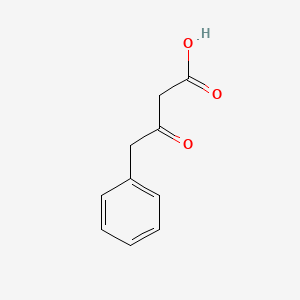

3-Oxo-4-phenylbutanoic acid

Description

Contextualization within Beta-Ketocarboxylic Acid Research

Beta-keto acids are a well-studied class of compounds known for their unique chemical properties, most notably their propensity to undergo decarboxylation (the removal of a carboxyl group) upon heating. masterorganicchemistry.com This reaction is a cornerstone of various synthetic strategies, allowing for the formation of new carbon-carbon bonds. The presence of the ketone at the beta position facilitates this process through the formation of a cyclic transition state. masterorganicchemistry.com

Research into beta-keto acids, including 3-Oxo-4-phenylbutanoic acid, often explores their utility as intermediates in the synthesis of more complex molecules. rsc.orgrsc.org They can serve as precursors to chiral molecules, which are of great importance in the pharmaceutical industry. For instance, the asymmetric reduction of the keto group in beta-keto esters can lead to the formation of optically active hydroxy esters, valuable building blocks for drug synthesis. scholarsresearchlibrary.com

Nomenclature and Isomeric Considerations in the Phenylbutanoic Acid Class

The systematic IUPAC name for the compound of focus is This compound . bldpharm.com The nomenclature rules for carboxylic acids dictate that the carbon of the carboxyl group is assigned the number 1 position. pressbooks.publibretexts.org Therefore, in the butanoic acid chain, the oxo (ketone) group is at position 3, and the phenyl group is at position 4.

The phenylbutanoic acid class comprises several structural isomers, which have the same molecular formula (C10H10O3 for the oxo-substituted versions) but different arrangements of atoms. Understanding these isomers is crucial for appreciating the specific properties and reactivity of this compound.

| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| This compound | 25832-09-1 | C10H10O3 | Ketone at C3, Phenyl at C4 |

| 4-Oxo-4-phenylbutanoic acid | 2051-95-8 | C10H10O3 | Ketone at C4, Phenyl at C4 (also known as 3-Benzoylpropionic acid) github.iomatrix-fine-chemicals.com |

| 2-Oxo-4-phenylbutanoic acid | Not readily available | C10H10O3 | Ketone at C2, Phenyl at C4 |

| 4-Oxo-3-phenylbutanoic acid | 14904255 (CID) | C10H10O3 | Ketone at C4, Phenyl at C3 nih.gov |

| 4-Phenylbutanoic acid | 1821-12-1 | C10H12O2 | Parent phenylbutanoic acid structure nih.gov |

The position of the oxo and phenyl groups significantly influences the chemical and physical properties of these isomers. For example, 4-Oxo-4-phenylbutanoic acid is a gamma-keto acid, which does not undergo thermal decarboxylation as readily as its beta-keto isomer. wikipedia.org

Overview of Academic Research Trajectories for Phenylbutanoic Acids

Academic research involving phenylbutanoic acids is diverse, with a significant focus on their applications in medicinal chemistry and organic synthesis. The parent compound, 4-phenylbutanoic acid, has been investigated for its potential as a histone deacetylase inhibitor with anticancer properties. nih.gov

For this compound and its derivatives, research has often centered on their role as synthetic intermediates. The reactivity of the ketone and carboxylic acid groups allows for a variety of chemical transformations.

Key Research Areas:

Synthesis of Heterocyclic Compounds: The ester derivatives of this compound are valuable precursors for synthesizing heterocyclic compounds like pyrazolones, which are important scaffolds in medicinal chemistry.

Enzymatic Reactions: The enzymatic reduction of the keto group in this compound and its esters is a key area of research for producing enantiomerically pure hydroxy acids. These chiral building blocks are sought after in the pharmaceutical industry.

Decarboxylation Studies: The characteristic decarboxylation of beta-keto acids like this compound is a subject of mechanistic studies to understand the factors influencing the reaction rate and to harness its synthetic potential. masterorganicchemistry.com

Medicinal Chemistry: Derivatives of phenylbutanoic acids are being explored for various therapeutic applications. For instance, substituted 4-phenyl-4-oxo-butanoic acid derivatives have been investigated as kynurenine-3-hydroxylase inhibitors for potential use in treating neurodegenerative diseases. matrix-fine-chemicals.com

| Derivative/Related Compound | Research Focus | Key Finding/Application | Reference |

|---|---|---|---|

| Methyl 3-oxo-4-phenylbutanoate | Organic Synthesis | Used as a precursor for synthesizing various heterocyclic compounds. | chemicalbook.com |

| 4-Oxo-4-phenylbutanoic acid | Oxidation Kinetics | Oxidation studies reveal the formation of benzoic acid, providing insights into its chemical reactivity. | scholarsresearchlibrary.com |

| 4-Phenylbutanoic acid | Cancer Research | Acts as a histone deacetylase inhibitor, showing potential anticancer activity. | nih.gov |

| 4-phenyl-4-oxo-butanoic acid derivatives | Neurodegenerative Diseases | Investigated as inhibitors of kynurenine-3-hydroxylase. | matrix-fine-chemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWCDZBRDSTRLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Oxo 4 Phenylbutanoic Acid and Its Esters

Approaches to Alkyl 3-Oxo-4-phenylbutanoates

The preparation of alkyl 3-oxo-4-phenylbutanoates, particularly the ethyl and methyl esters, is well-documented. These esters are generally more stable than the free acid and serve as key precursors.

Ethyl 3-oxo-4-phenylbutanoate is a commonly synthesized derivative, with multiple established routes for its formation.

One effective method for synthesizing ethyl 3-oxo-4-phenylbutanoate involves the condensation of monoethyl monopotassium malonate with phenacyl chloride. lookchem.com This reaction is facilitated by the presence of triethylamine (B128534) and magnesium chloride in a suitable solvent like tetrahydrofuran (B95107) (THF). chemicalbook.comchemicalbook.com The process involves mixing monoethyl monopotassium malonate with THF, cooling the mixture, and then adding triethylamine and magnesium chloride. chemicalbook.com After a stirring period, phenacyl chloride is introduced, and the reaction is allowed to proceed for an extended time. chemicalbook.comchemicalbook.com The final product, a pale yellow oil, is obtained after an acidic workup and extraction, with reported yields around 86%. lookchem.comchemicalbook.com

Table 1: Synthesis of Ethyl 3-Oxo-4-phenylbutanoate via Malonate Condensation lookchem.comchemicalbook.comchemicalbook.com

| Parameter | Details |

|---|---|

| Reactants | Monoethyl monopotassium malonate, Phenacyl chloride |

| Reagents | Triethylamine, Magnesium chloride |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 5°C to 20°C |

| Reaction Time | ~63 hours |

| Workup | Acidification with HCl, extraction with ethyl acetate |

| Yield | 86% |

A high-yield, two-stage approach utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a key reagent. researchgate.net In the first stage, Meldrum's acid is reacted with phenylacetyl chloride in dichloromethane (B109758) (DCM) with pyridine (B92270) as a base, typically at 0°C and then at room temperature. chemicalbook.compatsnap.com This forms an acyl-Meldrum's acid intermediate. The second stage involves the alcoholysis of this intermediate by refluxing with anhydrous ethanol (B145695). chemicalbook.com This step cleaves the dioxane ring to furnish the desired ethyl 3-oxo-4-phenylbutanoate. This method is notable for its excellent reported yield of 98.8%. chemicalbook.com

Table 2: Synthesis of Ethyl 3-Oxo-4-phenylbutanoate via Meldrum's Acid chemicalbook.compatsnap.com

| Parameter | Details |

|---|---|

| Reactants | Meldrum's acid, Phenylacetyl chloride |

| Reagents | Pyridine (Stage 1), Anhydrous Ethanol (Stage 2) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | Stage 1: 0°C to room temp.; Stage 2: Reflux |

| Reaction Time | Stage 1: ~2 hours; Stage 2: 2.5 hours |

| Workup | Acid wash, extraction, concentration |

| Yield | 98.8% |

Methyl 3-oxo-4-phenylbutanoate is another important ester in this class, often used as a synthetic intermediate. cymitquimica.com While direct, high-yield syntheses from starting materials are less commonly reported than for the ethyl analogue, it can be formed effectively. One documented method involves the esterification of the corresponding carboxylic acid. For instance, β-amino acids have been converted to their methyl esters for analytical purposes by treatment with a polymer-supported carbodiimide (B86325) and 4-dimethylaminopyridine (B28879) (DMAP) in a methanol (B129727)/dichloromethane solvent mixture. orgsyn.org A similar esterification of 3-oxo-4-phenylbutanoic acid would yield the methyl ester. Furthermore, synthetic routes analogous to those for the ethyl ester, such as the use of monomethyl monopotassium malonate or the methanolysis of the acyl-Meldrum's acid intermediate, are chemically feasible for its preparation.

When comparing the primary methods for preparing ethyl 3-oxo-4-phenylbutanoate, a clear difference in efficiency emerges.

Yield: The Meldrum's acid pathway provides a near-quantitative yield of 98.8%, which is significantly higher than the 86% yield reported for the monoethyl monopotassium malonate condensation. chemicalbook.com

Reagents and Conditions: The malonate synthesis is a one-pot reaction but requires a lengthy reaction time of over 60 hours and the use of magnesium chloride and triethylamine. chemicalbook.comchemicalbook.com In contrast, the Meldrum's acid route is a two-step process but is considerably faster. chemicalbook.com The high reactivity of the acyl-Meldrum's acid intermediate likely contributes to the superior yield and shorter reaction time of the second stage.

Table 3: Comparative Analysis of Synthesis Strategies for Ethyl 3-Oxo-4-phenylbutanoate

| Method | Key Features | Reported Yield |

|---|---|---|

| Monoethyl Monopotassium Malonate | One-pot synthesis, long reaction time (~63 hrs) | 86% chemicalbook.com |

Condensation Reactions Utilizing Monoethyl Monopotassium Malonate and Phenacyl Chloride

Formation of Methyl 3-Oxo-4-phenylbutanoate

Pathways for the Preparation of this compound (Free Acid)

The synthesis of this compound in its free acid form presents a chemical challenge due to the inherent instability of β-keto acids, which are susceptible to decarboxylation upon heating. For this reason, direct synthetic routes are uncommon. The most viable and controlled pathway to obtain the free acid is through the careful, low-temperature hydrolysis of its corresponding esters, such as ethyl or methyl 3-oxo-4-phenylbutanoate. This is typically achieved using a mild base like lithium hydroxide (B78521) in a water/THF mixture at or below room temperature, followed by careful acidification with a dilute acid to liberate the free carboxylic acid.

It is important to distinguish this compound from its isomer, 4-oxo-4-phenylbutanoic acid. The latter is readily synthesized via a Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. mdpi.comscholarsresearchlibrary.com This method, however, is not applicable for the synthesis of the 3-oxo isomer due to the different connectivity of the functional groups.

Reactivity and Reaction Mechanism Studies of 3 Oxo 4 Phenylbutanoic Acid and Its Esters

Chemical Transformations Involving the Beta-Keto Carbonyl Group

The β-keto carbonyl group in 3-oxo-4-phenylbutanoic acid and its esters is a primary site of reactivity. The methylene (B1212753) protons located between the two carbonyl groups (the α-protons) are particularly acidic due to the electron-withdrawing nature of both adjacent functional groups. This acidity facilitates the formation of a stabilized enolate ion, which can act as a nucleophile in various reactions.

Key transformations involving the β-keto carbonyl group include:

Oxidation: The compound can be oxidized to yield carboxylic acids like benzoic acid when treated with oxidizing agents such as potassium permanganate (B83412) or tripropylammonium (B8586437) fluorochromate (TriPAFC). derpharmachemica.com

Reduction: The keto group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or through biocatalytic methods. google.com

Condensation Reactions: The active methylene group can participate in condensation reactions, such as the Knoevenagel condensation, to form more complex molecular structures. grafiati.com

Inhibition of Gene Expression: Derivatives of ethyl 3-oxo-4-phenylbutanoate, specifically pyrrolinylaminopyrimidine analogs, have been synthesized and studied for their ability to inhibit AP-1 and NF-κB mediated gene expression, which are pathways involved in inflammation and cancer.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound undergoes typical reactions characteristic of this functional group. However, direct nucleophilic acyl substitution can be challenging because the hydroxyl group (-OH) is a poor leaving group. libretexts.org To enhance reactivity, the -OH group is often converted into a better leaving group.

Common reactions of the carboxylic acid moiety include:

Esterification: The acid can be converted to its corresponding esters, such as ethyl 3-oxo-4-phenylbutanoate, through reaction with an alcohol under acidic conditions.

Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) can transform the carboxylic acid into the more reactive acid chloride. libretexts.org

Amide Formation: The acid can be converted to amides by reacting with an amine. This process is often facilitated by activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) to promote the reaction. libretexts.org

Decarboxylation and Ketonization Pathways

Beta-keto acids like this compound are known for their propensity to undergo decarboxylation (loss of CO₂) upon heating, a reaction that is a key step in synthetic pathways like the acetoacetic ester synthesis. masterorganicchemistry.com

Conversion of Alkyl 3-Oxo-4-phenylbutanoates to Phenylacetone (B166967)

A significant application of the decarboxylation of this compound is its conversion to phenylacetone (also known as P2P). Esters like ethyl 3-oxo-4-phenylbutanoate are considered potential precursors for phenylacetone. researchgate.net The process involves the hydrolysis of the ester to the corresponding β-keto acid, followed by decarboxylation, which readily occurs upon heating to yield the ketone. masterorganicchemistry.comresearchgate.net

Investigation of Acidic and Basic Conditions for Decarboxylation-Ketonization

The conditions under which decarboxylation occurs significantly influence the reaction mechanism and products.

Acidic and Neutral Conditions: Under acidic or neutral conditions, decarboxylation proceeds readily upon heating. The reaction is believed to occur through a cyclic, concerted transition state involving the enol intermediate, which then tautomerizes to the more stable ketone. masterorganicchemistry.comyoutube.com This pathway is efficient for producing ketones from β-keto acids.

Basic Conditions: In strongly basic conditions, the carboxylic acid is deprotonated to form a carboxylate ion. This ion is less susceptible to decarboxylation. Instead of ketonization, treatment with a strong base like sodium hydroxide (B78521) can lead to a retro-Claisen condensation, cleaving the molecule on the keto side of the alpha-carbon. acs.org

| Condition | Mechanism | Primary Product | Notes |

|---|---|---|---|

| Acidic / Heat | Cyclic enol intermediate | Ketone (Phenylacetone) | Efficient and common method for ketonization. masterorganicchemistry.comyoutube.com |

| Strongly Basic | Formation of carboxylate ion | Retro-Claisen products | Ketonization is suppressed in favor of C-C bond cleavage. acs.org |

By-product Formation During Ketonization (e.g., Phenylacetylcarbinol)

While the primary product of the decarboxylation of this compound is phenylacetone, other by-products can form depending on the reaction pathway, especially in biocatalytic systems. One notable related compound is Phenylacetylcarbinol (PAC).

(R)-PAC is a chiral precursor used in the synthesis of pharmaceuticals like ephedrine. wikipedia.org It is commercially produced via the biotransformation of benzaldehyde (B42025) using yeast, where the enzyme pyruvate (B1213749) decarboxylase condenses benzaldehyde with an acetaldehyde (B116499) equivalent derived from glucose or pyruvate. wikipedia.orgresearchgate.net In these fermentation processes, benzyl (B1604629) alcohol is often observed as a significant by-product, formed from the reduction of the benzaldehyde substrate. nih.govgoogle.com The formation of PAC is therefore not a direct by-product of the chemical decarboxylation of this compound but rather a product of a distinct enzymatic pathway that utilizes different precursors.

Reduction Pathways of the Keto Group

The keto group in this compound and its esters can be selectively reduced to a hydroxyl group, yielding valuable chiral building blocks.

Chemical Reduction: Standard reducing agents such as sodium borohydride can be used to reduce the ketone to the corresponding alcohol.

Biocatalytic Reduction: Asymmetric reduction using microorganisms or isolated enzymes offers a route to enantiomerically pure hydroxy esters. Baker's yeast (Saccharomyces cerevisiae) has been shown to reduce ethyl 2,4-dioxo-4-phenylbutyrate enantio- and regiospecifically to give ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate with high enantiomeric excess. sci-hub.st Various other microorganisms, including Candida krusei and Candida holmii, have also been successfully employed for the asymmetric reduction of related ketoesters to produce precursors for angiotensin-converting enzyme (ACE) inhibitors. jiangnan.edu.cntandfonline.com These biocatalytic reductions often rely on alcohol dehydrogenases and require a cofactor regeneration system. google.combohrium.com

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Ethyl 2,4-dioxo-4-phenylbutyrate | (R)-Ethyl 2-hydroxy-4-oxo-4-phenylbutyrate | 98% | sci-hub.st |

| Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutyrate | (R)-Ethyl 2-hydroxy-4-phenylbutyrate | >99% | jiangnan.edu.cn |

| Rhodotorula minuta IFO 0920 | Ethyl 2-oxo-4-phenylbutanoate | (R)-Ethyl 2-hydroxy-4-phenylbutanoate | 95% | tandfonline.com |

| Candida holmii KPY 12402 | Ethyl 2-oxo-4-phenylbutanoate | (R)-Ethyl 2-hydroxy-4-phenylbutanoate | 94% | tandfonline.com |

Catalytic and Non-Catalytic Reduction Studies

The reduction of β-keto esters like this compound can be performed using both chemical reducing agents and catalytic hydrogenation methods.

Non-Catalytic Reduction with Hydride Reagents

Sodium borohydride (NaBH₄) is a widely used and mild reducing agent for the chemoselective reduction of aldehydes and ketones. masterorganicchemistry.comharvard.edu It is particularly effective for converting β-keto esters to their corresponding β-hydroxy esters. thieme-connect.com The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol (B145695) at room temperature. thieme-connect.comresearchgate.net A key advantage of this method is its simplicity and the mild conditions required, which prevents damage to sensitive functional groups. thieme-connect.com

A kinetic study on the reduction of β-keto esters with sodium borohydride in alcohol established that the reduction of the keto group precedes a potential side reaction of transesterification. thieme-connect.com The active reducing species is a complex formed between sodium borohydride and the alcohol solvent, Na⁺B⁻(H)ₘ(OR)ₙ, where the hydrides are responsible for the carbonyl reduction. thieme-connect.com While NaBH₄ typically does not reduce esters, the presence of a neighboring oxo group can facilitate the reduction of the ester functionality as well, potentially leading to the formation of diols, such as 1-phenylpropane-1,3-diol. researchgate.net

| Reagent System | Substrate Type | Product | Key Features |

| Sodium Borohydride (NaBH₄) / Methanol | β-Keto Esters | β-Hydroxy Esters | Mild conditions; chemoselective for the keto group; can be performed as a one-pot reaction. thieme-connect.com |

| Sodium Borohydride (NaBH₄) / Methanol | Ethyl Benzoylacetate | 1-Phenylpropane-1,3-diol | Reduction of both keto and ester groups facilitated by the neighboring oxo group. researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | General Ketones, Esters | Alcohols | Powerful, non-selective reducing agent; reduces a wide range of carbonyl-containing functional groups. harvard.edu |

Catalytic Hydrogenation

Catalytic hydrogenation is another effective method for the reduction of the keto group in β-keto esters. This process typically involves hydrogen gas (H₂) and a transition metal catalyst. For simple reductions without stereocontrol, catalysts like Palladium on carbon (Pd-C) can be used to hydrogenate the keto group to a secondary alcohol. This method is often employed as a subsequent step after a stereoselective reduction at another position in the molecule. For instance, after the stereospecific reduction of a diketo ester to a keto-hydroxy ester using a biocatalyst, the remaining keto group can be hydrogenated over Pd-C to yield the final di-hydroxy product. sci-hub.st

Stereoselective Reduction Approaches

Achieving high stereoselectivity in the reduction of the prochiral ketone of this compound esters is crucial for synthesizing enantiomerically pure pharmaceuticals. Research has focused on asymmetric catalysis using chiral metal complexes and biocatalysis with enzymes or whole-cell systems.

Asymmetric Catalysis with Metal Complexes

The Noyori asymmetric hydrogenation, which utilizes Ruthenium (Ru) catalysts bearing chiral phosphine (B1218219) ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP), is a benchmark for the highly enantioselective reduction of β-keto esters. harvard.eduscispace.com The reaction proceeds with high yield and excellent enantioselectivity, providing access to either the (R) or (S) β-hydroxy ester depending on the chirality of the BINAP ligand used. harvard.edu The active Ru-BINAP catalyst can be prepared in situ, and the reaction can be run under various pressures of hydrogen gas. harvard.edu Evidence suggests the reduction proceeds through the keto tautomer of the substrate. harvard.edu

To improve catalyst recyclability, heterogeneous versions have been developed where the Ru-BINAP complex is supported on materials like porous organic polymers (POPs). scispace.comsioc-journal.cn These supported catalysts demonstrate high activity, excellent enantioselectivity, and can be reused multiple times. sioc-journal.cn

Another approach is asymmetric transfer hydrogenation (ATH), which uses a hydrogen donor like a formic acid/triethylamine (B128534) mixture instead of H₂ gas. Iridium(III) catalysts with chiral monosulfonylated diamine ligands have been shown to effectively catalyze the ATH of β-keto esters in water, open to the air, across a wide pH range, yielding β-hydroxy esters with excellent conversion and enantioselectivity. organic-chemistry.org

| Catalyst System | Reaction Type | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Ru-BINAP | Asymmetric Hydrogenation | β-Keto Esters | (R) or (S) | Up to 99% harvard.edu |

| Ru/POP-BINAP | Heterogeneous Asym. Hydrogenation | Ethyl 3-oxo-3-phenylpropanoate | (S) | 97% scispace.com |

| Ir(III)-TsDPEN | Asymmetric Transfer Hydrogenation | β-Keto Esters | Not Specified | Excellent Selectivity organic-chemistry.org |

Biocatalytic Reduction

Biocatalysis, using whole microbial cells or isolated enzymes, offers an environmentally benign route to chiral alcohols under mild conditions. These methods are often highly chemo-, regio-, and stereoselective.

Whole cells of baker's yeast (Saccharomyces cerevisiae) are classic biocatalysts for the asymmetric reduction of ketones. sci-hub.st The reduction of ethyl 2,4-dioxo-4-phenylbutyrate with baker's yeast in a two-phase diisopropyl ether/water system yields (R)-ethyl 2-hydroxy-4-oxo-4-phenylbutyrate with 98% enantiomeric excess. sci-hub.st Similarly, plant cell cultures of Daucus carota (carrot) can asymmetrically reduce ethyl 2-oxo-4-phenylbutanoate to the (R)-hydroxy ester in over 99% ee. scispace.comresearchgate.net

The dimorphic fungus Mucor rouxii has also been used for the chemo- and stereoselective reduction of β-ketoesters to their corresponding β-hydroxyesters. mdpi.comresearchgate.net The stereoselectivity was found to be dependent on the solvent, with high stereoselectivity (93% ee of the S-alcohol) observed when using yeast-like cells in hexane. mdpi.comresearchgate.net

Screening of various wild-type microorganisms is a common strategy to identify catalysts that can produce either enantiomer of the desired product. bohrium.com Isolated alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are powerful enzymes for these transformations, though they require a cofactor regeneration system. bohrium.commdpi.com

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Conversion / Yield |

| Baker's Yeast (S. cerevisiae) | Ethyl 2,4-dioxo-4-phenylbutyrate | (R)-Ethyl 2-hydroxy-4-oxo-4-phenylbutyrate | 98% | 80% Isolated Yield sci-hub.st |

| Daucus carota (Carrot) Cells | Ethyl 2-oxo-4-phenylbutanoate | (R)-Ethyl 2-hydroxy-4-phenylbutanoate | >99% | ~90% scispace.com |

| Mucor rouxii (Yeast-like cells) | β-Keto Esters | (S)-β-Hydroxyesters | 93% (in hexane) | 100% mdpi.comresearchgate.net |

Derivatives and Functionalization Strategies Featuring the 3 Oxo 4 Phenylbutanoic Acid Scaffold

Amide Derivatives and Their Synthetic Routes

The carboxylic acid group of 3-oxo-4-phenylbutanoic acid is a prime site for derivatization, most commonly through the formation of amides. Amide synthesis typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

A common synthetic strategy is the use of coupling agents to facilitate the formation of the amide bond. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS), are employed to convert the carboxylic acid into a more reactive intermediate that readily reacts with an amine.

For instance, the synthesis of N-aryl amides can be achieved by reacting this compound with various anilines in the presence of a suitable coupling agent. The general reaction scheme involves the formation of an activated ester intermediate, which is then subjected to nucleophilic attack by the amine.

Another approach involves the conversion of the carboxylic acid to an acid chloride. This is typically achieved by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-oxo-4-phenylbutanoyl chloride is a highly reactive intermediate that readily undergoes reaction with a wide range of amines to yield the corresponding amide derivatives. This method is particularly useful for less reactive amines.

The following table summarizes common synthetic routes to amide derivatives of this compound:

| Synthetic Route | Reagents | Description |

| Carbodiimide (B86325) Coupling | DCC or EDC, NHS, Amine (R-NH₂) | The carboxylic acid is activated by the coupling agent to form an intermediate that reacts with the amine. |

| Acid Chloride Formation | SOCl₂ or (COCl)₂, Amine (R-NH₂) | The carboxylic acid is converted to a more reactive acid chloride, which then reacts with the amine. |

Substituted Derivatives (e.g., 3-Methyl-4-oxo-4-phenylbutanoic acid)

The carbon backbone of this compound can also be functionalized to create substituted derivatives. The methylene (B1212753) group at the C-2 position, situated between two carbonyl groups, is particularly acidic and can be deprotonated to form an enolate. This enolate can then act as a nucleophile in various reactions, allowing for the introduction of substituents.

One example of a substituted derivative is 3-methyl-3-oxo-4-phenylbutanoic acid. The synthesis of this compound can be envisioned through the methylation of a suitable precursor. While direct methylation of this compound at the C-3 position is challenging due to the presence of the more acidic C-2 protons, alternative synthetic strategies can be employed.

Research has shown the synthesis of related structures, such as 3-substituted 4-phenylbutan-2-ones, via rhodium-catalyzed asymmetric conjugate addition. In this approach, an α,β-unsaturated ketone is reacted with an organoboronic acid in the presence of a rhodium catalyst and a chiral ligand. This methodology could potentially be adapted to synthesize enantiomerically enriched 3-methyl-3-oxo-4-phenylbutanoic acid derivatives.

Another potential route to substituted derivatives involves the use of organocuprate reagents. For example, the conjugate addition of a methylcuprate to a suitable α,β-unsaturated dicarboxylic acid derivative could introduce a methyl group at the C-3 position. Subsequent manipulation of the functional groups would then yield the desired 3-methyl-3-oxo-4-phenylbutanoic acid.

The following table highlights potential strategies for the synthesis of substituted derivatives:

| Derivative | Potential Synthetic Strategy | Key Reagents | Reference |

| 3-Methyl-3-oxo-4-phenylbutanoic acid | Rhodium-Catalyzed Asymmetric Conjugate Addition | Organoboronic acid, Rhodium catalyst, Chiral ligand | |

| 3-Methyl-3-oxo-4-phenylbutanoic acid | Organocuprate Conjugate Addition | Methylcuprate, α,β-unsaturated dicarboxylic acid derivative | N/A |

Complex Molecular Architectures Incorporating the Phenylbutanoic Acid Moiety

The this compound scaffold serves as a valuable building block in the synthesis of more complex molecular architectures. Its multiple functional groups allow for its incorporation into a variety of larger molecules, including heterocyclic compounds and natural product analogues.

One area where this scaffold has proven useful is in the synthesis of chalcone-based derivatives. Chalcones, which are characterized by an α,β-unsaturated ketone system, are known to possess a wide range of biological activities. The this compound moiety can be used to construct chalcone-linked heterocycles. For example, research has described the synthesis of novel chalcone-based 1,3,4-oxadiazole-linked N-phenylacetanilides. In this work, a chalcone (B49325) derivative is synthesized and subsequently elaborated to include a 1,3,4-oxadiazole (B1194373) ring and an N-phenylacetamide group. While not directly starting from this compound, the resulting structures contain a related phenylbutanone core.

Furthermore, the enantioselective synthesis of 3-substituted 4-phenylbutan-2-ones highlights the utility of the phenylbutanoic acid scaffold in constructing chiral molecules. The ability to control the stereochemistry at the C-3 position is crucial for the synthesis of biologically active compounds where specific stereoisomers are required for activity. The resulting chiral ketones can be further elaborated into more complex structures.

The versatility of the this compound scaffold is also demonstrated in its potential use in multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a complex product, could utilize the various reactive sites on the molecule to rapidly build molecular complexity.

Advanced Spectroscopic and Structural Elucidation of 3 Oxo 4 Phenylbutanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 3-oxo-4-phenylbutanoic acid. The presence of a keto-enol tautomerism in β-keto acids and their esters can influence the observed spectra, often showing signals for both forms in solution.

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.30–7.45 ppm. The methylene (B1212753) protons adjacent to the carbonyl group and the phenyl ring, as well as the methylene protons adjacent to the carboxylic acid group, give rise to distinct signals. For a related derivative, (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride, the methylene protons appear as two doublets of doublets at approximately δ 2.95 and 3.10 ppm, indicating their diastereotopic nature. The methine proton in this derivative is observed as a quartet around δ 4.20 ppm.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic-H | 7.30 - 7.45 | Multiplet | - |

| CH-NH₂ | 4.20 | Quartet | 6.8 |

| CH₂ (adjacent to C=O) | 2.95, 3.10 | Doublet of Doublets | 14.0 |

Note: Data is based on (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride and serves as a representative example.

The ¹³C NMR spectrum complements the proton NMR data by providing information about the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbons (both keto and carboxylic acid), the aromatic carbons, and the aliphatic methylene carbons. For instance, in the ¹³C NMR spectrum of uniformly ¹³C-labeled 4-phenylbutanoic acid, a precursor, the carbon signals are clearly resolved, which is a technique that can be applied to its 3-oxo derivative for unambiguous assignment. rsc.org The carbonyl carbons are typically found in the downfield region of the spectrum.

To overcome challenges in spectral assignment, particularly in complex molecules or for detailed mechanistic studies, isotopic labeling is a powerful strategy. nih.gov Uniformly labeling the molecule with ¹³C (U-¹³C) can significantly enhance signal detection and allows for the use of advanced NMR experiments to establish carbon-carbon correlations. rsc.org For instance, the synthesis of U-¹³C-4-phenylbutanoic acid has been documented, and its ¹H and ¹³C NMR spectra have been fully assigned. rsc.org This approach provides a definitive method for assigning every proton and carbon signal in the molecule.

Furthermore, selective labeling of specific positions can be employed. For example, using ¹³C-labeled precursors in the synthesis allows for the introduction of a ¹³C atom at a specific site, simplifying the resulting spectrum and aiding in the analysis of reaction mechanisms or molecular dynamics. nih.govopenmedscience.com

Carbon-13 (¹³C) NMR Spectral Analysis

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound and its derivatives. When coupled with Gas Chromatography (GC), it becomes a powerful tool for separating and identifying components in a mixture.

In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured. For this compound, the molecular ion peak would confirm its molecular weight. nih.govnih.gov The fragmentation pattern is also highly informative for structural elucidation. Common fragmentation pathways for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45). libretexts.org For β-keto acids, cleavage of the bond between the carbonyl and the α-carbon is also a characteristic fragmentation. In the case of its methyl ester derivative, a key fragmentation would be the loss of the methoxy (B1213986) group (-OCH₃).

In more advanced techniques like tandem mass spectrometry (MS/MS), specific ions are selected and further fragmented to provide even more detailed structural information. nih.gov For example, in the analysis of a related impurity, characteristic fragment ions were used to differentiate it from other structurally similar byproducts.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 178 | Molecular Ion |

| [M-H₂O]⁺ | 160 | Loss of water |

| [M-COOH]⁺ | 133 | Loss of carboxyl group |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

While GC-MS is a powerful analytical technique, its application to β-keto acids like this compound presents significant challenges. These compounds are often thermally labile and can decompose in the hot GC injection port and column. americanpharmaceuticalreview.com This decomposition can lead to the formation of multiple artifacts, complicating the interpretation of the chromatogram and mass spectra.

One of the major challenges is decarboxylation, where the carboxylic acid group is lost as carbon dioxide upon heating. Additionally, if the analysis is performed on the ester form (e.g., methyl or ethyl ester) in the presence of residual alcohols, transesterification can occur, leading to the formation of different ester derivatives. aocs.org To mitigate these issues, derivatization techniques are often employed. Converting the carboxylic acid to a more stable derivative, such as a silyl (B83357) ester, can improve its thermal stability and chromatographic behavior. researchgate.net However, care must be taken to ensure that the derivatization reaction itself does not introduce other artifacts.

Characterization of Intact Compounds and Fragmentation Patterns

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. For this compound, also known as 4-oxo-4-phenylbutanoic acid, and its derivatives, IR spectroscopy provides crucial insights into their molecular structure, particularly the characteristic vibrations of the carbonyl groups and the hydroxyl group.

The structure of this compound contains a carboxylic acid moiety and a ketone. The IR spectrum of this compound is distinguished by the vibrational frequencies associated with these functional groups. The presence of a phenyl group in conjugation with the ketone carbonyl influences its characteristic absorption frequency.

Key Vibrational Frequencies in this compound:

The IR spectrum of this compound in chloroform (B151607) shows a broad absorption band around 3600 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group. niscpr.res.in The carbonyl (C=O) stretching vibrations are particularly informative. Due to the presence of two carbonyl groups—one from the carboxylic acid and one from the ketone—two distinct peaks are typically observed. These appear at approximately 1720 cm⁻¹ and 1680 cm⁻¹. niscpr.res.in The peak at the higher wavenumber is generally assigned to the carboxylic acid carbonyl, while the lower frequency peak is attributed to the ketone carbonyl. This lowering of the ketone's stretching frequency is a result of conjugation with the adjacent phenyl ring, which delocalizes the pi electrons and weakens the C=O bond. uobabylon.edu.iqspectroscopyonline.com

Furthermore, the IR spectrum displays signals for the methylene (-CH2-) protons, which are observed as two triplets in the 1H NMR spectrum at δ 3.3 and δ 2.8, confirming their presence in the structure. niscpr.res.in

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

| O-H Stretch | Carboxylic Acid | ~3600 (broad) | niscpr.res.in |

| C=O Stretch | Carboxylic Acid | ~1720 | niscpr.res.in |

| C=O Stretch | Ketone (conjugated) | ~1680 | niscpr.res.in |

Vibrational Analysis of Derivatives:

The IR spectra of derivatives of this compound reveal shifts in the vibrational frequencies of the functional groups, providing evidence for successful chemical modifications.

Esters: In β-keto esters, the two carbonyl groups (ketone and ester) typically exhibit a doublet with strong intensity. These peaks appear around 1740 cm⁻¹ and 1720 cm⁻¹. uobabylon.edu.iq For instance, the butyl ester of 4-oxo-4-phenylbutyric acid is a known derivative. nih.gov The methyl ester of this compound has also been characterized. spectrabase.com

Amides: The formation of an amide derivative, such as N-1-(2-hydroxyethyl)-4-oxo-4-phenylbutanamide, results in characteristic IR absorptions. This compound displays a hydroxyl (-OH) absorption at ν 3460 cm⁻¹ and an amide carbonyl (C=O) peak at ν 1699 cm⁻¹. ias.ac.in

Pyridazinone Derivatives: The reaction of 4-oxo-4-phenylbutanoic acid with hydrazine (B178648) hydrate (B1144303) can form pyridazinone derivatives. mdpi.com A synthesized example, 2-(5-(4-chlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid, shows two distinct C=O stretching bands at 1751 cm⁻¹ and 1647 cm⁻¹, along with a broad O-H stretch at 3461 cm⁻¹. mdpi.com

| Derivative Type | Example Compound | Key Functional Group Bands (cm⁻¹) | Reference |

| β-Keto Ester | General | Ketone C=O: ~1720, Ester C=O: ~1740 | uobabylon.edu.iq |

| Amide | N-1-(2-hydroxyethyl)-4-oxo-4-phenylbutanamide | -OH: 3460, Amide C=O: 1699 | ias.ac.in |

| Pyridazinone | 2-(5-(4-chlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | -OH: 3461, C=O: 1751, 1647 | mdpi.com |

The analysis of these vibrational frequencies is a cornerstone in the structural elucidation of this compound and its derivatives, confirming the presence and electronic environment of their key functional groups.

Theoretical and Computational Chemistry of 3 Oxo 4 Phenylbutanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. For compounds like 3-Oxo-4-phenylbutanoic acid, these methods can elucidate electronic structure, preferred shapes, and energy landscapes.

Density Functional Theory (DFT) Studies on Electronic Structure

No specific Density Functional Theory (DFT) studies focused solely on the electronic structure of this compound were identified in the reviewed literature. However, DFT is a standard method for evaluating the electronic and geometrical properties of organic molecules, including β-keto esters. nih.govmdpi.com Such studies on analogous compounds are used to analyze reactivity, absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For similar structures, DFT calculations are also employed to predict NMR chemical shifts and potential reaction pathways. A theoretical reactivity study on a series of β-keto esters showed that the local reactivity, specifically the susceptibility of the carbonyl carbons to nucleophilic attack, can be effectively analyzed using conceptual DFT. mdpi.com

Conformational Analysis and Energetic Landscapes

Detailed conformational analysis and the corresponding energetic landscapes for this compound are not specifically documented in available research. For related β-keto esters, conformational analyses using DFT methods have been performed to identify the most stable conformations (i.e., the minimal energy conformation) before further computational analysis. mdpi.com The conformational flexibility of such molecules is an important factor in their chemical behavior. gcwk.ac.in

Reaction Pathway Modeling and Transition State Analysis

The reactivity of this compound is characterized by the presence of both a ketone and a carboxylic acid functional group. One of the most characteristic reactions of β-keto acids is decarboxylation.

Theoretical investigations into the decarboxylation of β-keto acids suggest the reaction proceeds through a cyclic, concerted transition state. masterorganicchemistry.com This mechanism involves the simultaneous breaking of the C-C bond and the formation of O-H and C-C pi bonds, resulting in an enol intermediate which subsequently tautomerizes to the keto form. masterorganicchemistry.com This model is supported by experiments showing that the reaction rate is not significantly accelerated in polar solvents, which argues against a charged intermediate. masterorganicchemistry.com

Another reaction involving this compound is allylboration. This compound has been shown to react with allyldiisopropoxyborane to yield the corresponding tertiary β-hydroxyacid. tennessee.edu While this demonstrates a synthetic pathway, detailed computational modeling of this specific reaction's transition state is not provided in the literature.

Acidity and Tautomerism Investigations (e.g., keto-enol tautomerism)

The presence of α-hydrogens next to the keto group allows this compound to exhibit keto-enol tautomerism. The equilibrium between the keto and enol forms is a critical aspect of the chemistry of β-dicarbonyl compounds.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal structure and polymorphism. There are no specific studies on the intermolecular interactions or crystal structure of this compound found in the searched literature.

Biochemical and Biological Research Contexts of 3 Oxo 4 Phenylbutanoic Acid and Its Research Derivatives

Role in Enzyme Inhibition

Aminopeptidase (B13392206) Inhibition by Specific Alpha-Keto Amide Derivatives (e.g., 3-amino-2-oxo-4-phenylbutanoic acid amides)

A notable class of 3-Oxo-4-phenylbutanoic acid derivatives, the 3-amino-2-oxo-4-phenylbutanoic acid amides (also known as α-keto amides), has been identified as effective inhibitors of aminopeptidases. nih.gov These enzymes play crucial roles in various physiological processes, making their inhibitors valuable for research and potential therapeutic development.

One study detailed the design and synthesis of these α-keto amides, demonstrating their inhibitory action against several aminopeptidases. nih.gov For instance, a specific analog showed significant inhibition of arginyl aminopeptidase, cytosol aminopeptidase, and microsomal aminopeptidase. nih.gov The mechanism of inhibition is proposed to be similar to that of bestatin, another well-known aminopeptidase inhibitor, where the inhibitor interacts with the S1'-S2' subsite of the enzyme. nih.govpsu.edu These α-keto amides are characterized as slow-binding inhibitors of these enzymes. nih.gov

Further research has explored other derivatives for their aminopeptidase inhibitory activity. For example, a series of (2RS,3S)-3-amino-2-hydroxy-4-phenyl-butanoic acid (AHPA) derivatives were synthesized and showed potent inhibitory activities against aminopeptidase N (APN). nih.govresearchgate.net Additionally, the (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPB) residue, present in the potent inhibitor bestatin, has been incorporated into other inhibitor designs due to its metal-chelating properties. psu.eduacs.org

The inhibitory activities of these derivatives are often quantified by their inhibition constants (Ki) or the concentration required for 50% inhibition (IC50). The following table summarizes the inhibitory activity of a representative 3-amino-2-oxo-4-phenylbutanoic acid amide derivative against different aminopeptidases. nih.gov

| Enzyme | Inhibition Constant (Ki) |

| Arginyl aminopeptidase | 1.5 µM |

| Cytosol aminopeptidase | 1.0 µM |

| Microsomal aminopeptidase | 2.5 µM |

Investigations into Potential Biological Activities of Complex Derivatives

Anti-inflammatory and Anticancer Properties of Indole-Substituted Phenylbutanoic Acid Derivatives (e.g., 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid)

Indole (B1671886) derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory and anticancer effects. nih.govopenmedicinalchemistryjournal.comsci-hub.se The incorporation of an indole moiety into the phenylbutanoic acid scaffold has led to the investigation of compounds like 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid for such properties. cymitquimica.comresearchgate.net

Research has shown that various indole derivatives possess anti-inflammatory and analgesic activities. nih.govnih.gov The indole nucleus is a key structural feature in many compounds with these effects. researchgate.net Furthermore, indole-containing compounds have been extensively studied for their anticancer potential, with some derivatives showing significant cytotoxicity against various cancer cell lines. openmedicinalchemistryjournal.comsci-hub.semdpi.com For instance, certain indole derivatives have been found to be more potent than existing drugs like doxorubicin (B1662922) against specific cancer cell lines. sci-hub.se The anti-inflammatory and anticancer activities of mushroom extracts containing compounds like ergosterol (B1671047) and trametenolic acid have also been reported. nih.gov

While direct studies on the anti-inflammatory and anticancer properties of 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid are not extensively detailed in the provided results, the known pharmacological profiles of related indole derivatives suggest this is a promising area of research. nih.govopenmedicinalchemistryjournal.comcymitquimica.com

Interactions with Biological Systems (e.g., inhibition of pea nodule formation by specific derivatives)

Derivatives of phenylbutanoic acid have been shown to interact with biological systems in plants. One such interaction is the inhibition of pea nodule formation. biosynth.com The compound 2-Indol-3-yl-4-oxo-4-phenylbutanoic acid has been identified as a plant-derived compound that can inhibit the growth of pea plants by affecting nodule formation. biosynth.com The mechanism is thought to involve the binding to a regulatory protein, the 2-aminoisobutyric acid (ABA) receptor, which is crucial for the transport of abscisic acid (ABA), a plant hormone involved in various developmental processes. biosynth.com

The formation of root nodules in legumes is a complex process involving the plant hormone gibberellin, which has a dual role in both promoting nodule organogenesis and inhibiting the initial infection stages. nih.govfrontiersin.org Studies have shown that both low and high levels of gibberellin signaling can lead to a reduction in the number of nodules. nih.gov The inhibition of nodulation can also be influenced by factors such as phosphate (B84403) deficiency, which activates the autoregulation of nodulation (AON) pathway. nih.gov Furthermore, the levels of glutathione (B108866) and homoglutathione (B101260) in the plant can also regulate nodule development and defense responses. frontiersin.org

Research on Compounds Functioning as Haptens (e.g., 4-oxo-4-phenylbutyric acid)

Haptens are small molecules that can elicit an immune response only when attached to a large carrier molecule, such as a protein. ebi.ac.ukebi.ac.uk This property makes them valuable tools in immunology for producing specific antibodies. 4-Oxo-4-phenylbutyric acid is a compound that has been classified and utilized as a hapten in research. ebi.ac.ukebi.ac.uk

The principle behind using a hapten is to design a molecule that mimics a part of a larger target molecule (an epitope) to which an antibody can be generated. researchgate.net By conjugating the hapten to a carrier protein, the immune system can be stimulated to produce antibodies that specifically recognize the hapten. researchgate.net These antibodies can then be used in various immunoassays.

For example, 4-Oxo-4-phenylbutyric acid has been used to generate antibodies to investigate the structure of drug-protein photoadducts. ebi.ac.uk In one study, antibodies were raised against different substructures of drugs to understand how they bind to proteins upon exposure to light, a phenomenon that can lead to photoallergic reactions. ebi.ac.uk This approach has been successful in elucidating the binding mechanisms of various drugs. ebi.ac.uk The design of the hapten is crucial for producing highly specific and sensitive antibodies, with factors like structural similarity to the target and the length of any spacer arms being important considerations. researchgate.net

Future Research Directions

Elucidation of Novel Synthetic Pathways for 3-Oxo-4-phenylbutanoic Acid

While established methods for synthesizing β-keto acids and their esters exist, future research will likely target the development of more efficient, sustainable, and stereoselective pathways to this compound. Traditional syntheses, such as those starting from ethyl acetoacetate (B1235776) and halogenated hydrocarbons, often require stringent anhydrous conditions and can result in modest yields. bloomtechz.com

Future investigations could explore:

Biocatalytic Routes: Employing engineered enzymes or whole-cell systems to produce this compound could offer high selectivity and milder reaction conditions, reducing the environmental impact. The known biosynthesis involving polyketide synthases (PKS) in Streptomyces provides a blueprint for such bio-inspired syntheses. nih.govresearchgate.net

Flow Chemistry: Continuous flow reactors could enable better control over reaction parameters, improve safety, and facilitate easier scale-up compared to batch processes.

Catalytic Carboxylation: Investigating novel catalytic systems for the direct carboxylation of phenylacetone (B166967) derivatives would represent a more atom-economical approach to the target molecule.

Comprehensive Mechanistic Investigations of this compound Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones.

Key areas for mechanistic study include:

Decarboxylative Alkylations: The compound is known to participate in copper-catalyzed enantioselective decarboxylative propargylic alkylations. dicp.ac.cn Future studies should aim to fully elucidate the nature of the key copper allenylidene complex enolate ion pair intermediate proposed in these reactions. dicp.ac.cn Investigating the precise role of the ligand and base in the stereochemical outcome would be particularly valuable.

Biosynthesis of Pyrazinones: Research has identified this compound as a diketide intermediate released by the thioesterase IchI from a polyketide synthase (PKS) during the biosynthesis of ichizinones in Streptomyces. nih.govresearchgate.net A critical next step is to identify and characterize the proposed aminotransferase that converts it into 3-amino-4-phenylbutanoic acid, a key building block for these complex natural products. nih.govresearchgate.net

Keto-Enol Tautomerism: A detailed study of the factors influencing the keto-enol equilibrium of this compound in different solvent systems and its effect on reactivity would provide fundamental insights for controlling its chemical behavior.

Design and Synthesis of New Derivatives with Targeted Research Applications

The ethyl ester of this compound is a known versatile building block. lookchem.comsdhanjiang.com Future work should focus on expanding the library of derivatives to access new functionalities and applications.

| Derivative Class | Known Application/Target | Future Research Goal |

|---|---|---|

| Pyrazolone Derivatives | Antiprion compounds for neurodegenerative diseases. bloomtechz.comsdhanjiang.com | Synthesize and screen new pyrazolones for enhanced potency and selectivity against various prion protein strains. |

| Pyrrolinylaminopyrimidine Analogs | Inhibitors of AP-1 and NF-κB mediated gene expression, relevant to inflammation and cancer. bloomtechz.comlookchem.comsdhanjiang.com | Design derivatives with improved cell permeability and target engagement for specific inflammatory or oncogenic pathways. |

| Diarylhexanoids | Potential bioactive scaffolds produced via condensation with cinnamoyl-CoA derivatives by type III PKS enzymes. bucm.edu.cn | Explore the substrate scope of this enzymatic reaction to generate a library of novel diarylhexanoids and evaluate their biological activities. |

| Tertiary β-Hydroxy Acids | Generated via allylboration reactions. tennessee.edu | Develop stereoselective versions of the allylboration and functionalize the resulting products for use as chiral building blocks. |

Advanced Computational Modeling for Structure-Reactivity Correlations

Computational chemistry offers powerful tools to predict and rationalize the behavior of this compound and its derivatives. Future research should leverage these methods more extensively.

Potential computational projects include:

Reaction Mechanism Modeling: Using Density Functional Theory (DFT) to model the transition states of key reactions, such as the copper-catalyzed decarboxylative alkylation, to refine mechanistic hypotheses. dicp.ac.cn

Enzyme Docking and QM/MM Studies: Modeling the interaction of this compound and its CoA ester with the active sites of enzymes like the IchH PKS and the unidentified aminotransferase can guide protein engineering efforts and explain substrate specificity. researchgate.netresearchgate.net

Virtual Screening: Developing quantitative structure-activity relationship (QSAR) models for its derivatives (e.g., pyrazolones) to computationally predict the bioactivity of novel, unsynthesized analogs, thereby accelerating the discovery process. researchgate.net

Exploration of Undiscovered Biochemical Roles and Interactions

The identification of this compound as a metabolite in Streptomyces suggests it may have other, as-yet-undiscovered biological roles. nih.govresearchgate.net

Future research could investigate:

Metabolomic Profiling: Searching for the presence of this compound in other microorganisms or even in plant and animal systems to see if its role extends beyond secondary metabolism in Streptomyces.

Enzyme Substrate Screening: Testing this compound as a potential substrate for a variety of enzyme classes, such as reductases, dehydrogenases, and ligases, to uncover new metabolic pathways. A type III polyketide synthase from Huperzia serrata has already been shown to accept it as an extender unit, indicating its potential for broader enzymatic recognition. bucm.edu.cn

Signaling and Regulatory Functions: Exploring whether the compound or its simple derivatives could act as signaling molecules or metabolic regulators, potentially influencing gene expression or protein function in a manner analogous to other small carboxylic acids.

Q & A

Basic: What are the standard synthetic routes for 3-oxo-4-phenylbutanoic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves Knoevenagel condensation between substituted benzaldehydes and active methylene compounds (e.g., ethyl acetoacetate), followed by hydrolysis and decarboxylation. For fluorinated analogs, 2-fluorobenzaldehyde reacts with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide), yielding intermediates that are hydrolyzed to the acid . Optimization includes:

- Temperature control : Maintain 60–80°C during condensation to prevent side reactions.

- Catalyst selection : Use mild bases (e.g., piperidine) to enhance regioselectivity.

- Purification : Recrystallization from ethanol/water mixtures improves yield (≥75%) .

Advanced: How can computational modeling aid in predicting the reactivity of this compound derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Electrophilic sites : The ketone and carboxylic acid groups show high electrophilicity, making them prone to nucleophilic attacks.

- Substituent effects : Fluorine or bromine substituents on the phenyl ring alter electron density, affecting reaction pathways (e.g., fluorinated derivatives exhibit enhanced stability in oxidation studies) .

- Solvent interactions : Polar solvents (e.g., DMSO) stabilize zwitterionic intermediates during reactions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Peaks at δ 2.8–3.2 ppm (methylene protons adjacent to ketone) and δ 7.3–7.5 ppm (aromatic protons).

- ¹³C NMR : Carbonyl groups appear at δ 170–210 ppm .

- IR : Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid) .

- MS : Molecular ion peaks at m/z 206–225 (depending on substituents) confirm molecular weight .

Advanced: How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

Contradictions often arise from:

- Assay variability : Standardize in vitro assays (e.g., MIC for antimicrobial studies) using controls like ampicillin .

- Structural analogs : Compare bioactivity of fluorinated vs. brominated derivatives; fluorine’s electron-withdrawing effect may reduce antibacterial potency compared to bromine .

- Metabolic stability : Use HPLC-MS to track metabolite formation (e.g., hydroxylated byproducts in liver microsome assays) .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of ketone/carboxylic acid vapors .

- PPE : Nitrile gloves and goggles prevent skin/eye contact.

- Spill management : Neutralize acid spills with sodium bicarbonate .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: How can researchers design derivatives of this compound for targeted metal coordination studies?

Methodological Answer:

- Ligand design : Introduce chelating groups (e.g., amino or hydroxyl substituents) on the phenyl ring to enhance metal binding .

- Synthetic steps :

- React this compound with thionyl chloride to form the acyl chloride.

- Couple with amines (e.g., 2-fluoroaniline) to generate amide derivatives .

- Characterization : X-ray crystallography confirms coordination geometry (e.g., octahedral complexes with Cu²⁺) .

Basic: What are common byproducts in the synthesis of this compound, and how are they identified?

Methodological Answer:

- Byproducts :

- Unhydrolyzed esters : Detect via GC-MS retention time comparison with standards .

- Decarboxylation residues : Identified by TLC (Rf = 0.3–0.4 in hexane/ethyl acetate) .

- Mitigation :

- Optimize hydrolysis time (≥6 hours under reflux) .

- Use silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) for purification .

Advanced: How does substituent position (ortho, meta, para) on the phenyl ring affect the compound’s physicochemical properties?

Methodological Answer:

- Para-substituents :

- Electron-withdrawing groups (e.g., -NO₂) increase acidity (pKa ~2.5 vs. ~3.0 for unsubstituted) .

- Ortho-substituents :

- Steric hindrance reduces reactivity in nucleophilic substitutions .

- Meta-substituents :

- Minimal impact on solubility but alter crystallinity (e.g., meta-fluoro derivatives form monoclinic crystals) .

Basic: What chromatographic methods are recommended for purity analysis?

Methodological Answer:

- HPLC :

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile phase: Acetonitrile/0.1% formic acid (70:30).

- Detection: UV at 254 nm; retention time ~8.2 minutes .

- TLC :

- Silica gel 60 F₂₅₄ plates; visualize under UV (254 nm) or iodine vapor .

Advanced: How can kinetic studies elucidate degradation pathways of this compound under physiological conditions?

Methodological Answer:

- Buffer systems : Incubate at 37°C in phosphate buffer (pH 7.4) and simulate gastric fluid (pH 1.2) .

- Sampling : Withdraw aliquots at 0, 24, 48 hours for LC-MS analysis.

- Degradation products :

- Oxidation : 4-hydroxy derivatives form under aerobic conditions.

- Decarboxylation : Detected via loss of CO₂ (mass loss ~44 Da) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.